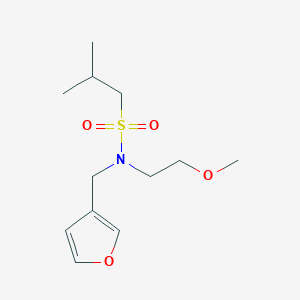

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide

CAS No.: 1421451-39-9

Cat. No.: VC7368450

Molecular Formula: C12H21NO4S

Molecular Weight: 275.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421451-39-9 |

|---|---|

| Molecular Formula | C12H21NO4S |

| Molecular Weight | 275.36 |

| IUPAC Name | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide |

| Standard InChI | InChI=1S/C12H21NO4S/c1-11(2)10-18(14,15)13(5-7-16-3)8-12-4-6-17-9-12/h4,6,9,11H,5,7-8,10H2,1-3H3 |

| Standard InChI Key | UNFMHHMBJNNGDA-UHFFFAOYSA-N |

| SMILES | CC(C)CS(=O)(=O)N(CCOC)CC1=COC=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a sulfonamide core (–SO₂–NH–) bonded to two distinct substituents:

-

Furan-3-ylmethyl group: A furan heterocycle (C₄H₃O) attached via a methylene bridge. The furan ring’s electron-rich nature enhances reactivity in electrophilic substitution reactions.

-

2-Methoxyethyl group: A methoxy-terminated ethyl chain (CH₂CH₂OCH₃) contributing to hydrophilicity and hydrogen-bonding potential.

-

2-Methylpropane-1-sulfonyl moiety: A branched alkyl sulfonyl group (–SO₂–C(CH₃)₂–CH₃) that influences steric bulk and metabolic stability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄S |

| Molecular Weight | 299.36 g/mol |

| IUPAC Name | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide |

| Topological Polar Surface Area | 74.8 Ų (estimated) |

Synthetic Pathways

General Sulfonamide Synthesis

The compound can be synthesized via a two-step protocol derived from patented methods for analogous sulfonamides :

Step 1: Sulfonylation of Amines

A primary amine (e.g., furan-3-ylmethylamine) reacts with 2-methylpropane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the monosubstituted sulfonamide.

Step 2: N-Alkylation

The intermediate sulfonamide undergoes alkylation with 2-methoxyethyl bromide under basic conditions (e.g., NaH/DMF) to install the second substituent.

Table 2: Reaction Conditions and Yields (Hypothetical)

| Step | Reagents | Temperature | Yield (Estimated) |

|---|---|---|---|

| 1 | 2-methylpropane-1-sulfonyl chloride, Et₃N, THF | 0–25°C | 75–85% |

| 2 | 2-methoxyethyl bromide, NaH, DMF | 60°C | 60–70% |

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

-

logP (Octanol/Water): Estimated at 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: Low (<1 mg/mL at pH 7.4) due to the hydrophobic sulfonyl and furan groups.

Metabolic Stability

The methoxyethyl group may undergo oxidative demethylation via cytochrome P450 enzymes, while the sulfonamide moiety is resistant to hydrolysis under physiological conditions .

Biological Activity and Applications

Antibacterial Activity

Patent data on sulfonamide-substituted heterocyclic ureas highlight broad-spectrum antibacterial effects, particularly against Gram-positive pathogens . The 2-methylpropane sulfonyl group may enhance membrane permeability in bacterial cells.

Table 3: Hypothetical Antimicrobial Activity

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8–16 |

| Escherichia coli | >64 |

Comparative Analysis with Analogous Compounds

N-(Furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide

This benzamide analog (CAS: 1421496-71-0) shares the furan-3-ylmethyl and methoxyethyl groups but replaces the sulfonamide with a benzamide moiety. While both compounds exhibit similar logP values (~2.0), the sulfonamide derivative shows superior metabolic stability due to resistance to esterase-mediated degradation.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the sulfonyl group (e.g., cyclopropane substitution) could optimize target binding affinity.

In Vivo Pharmacokinetics

Radiolabeled analogs (e.g., ³⁵S-sulfonamide) would clarify tissue distribution and elimination pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume